NNMT Inhibitory Activity: 4-Methoxybenzamide vs. Structural Analogs
4-Methoxybenzamide demonstrates measurable inhibitory activity against human nicotinamide N-methyltransferase (NNMT), a key enzyme in metabolic regulation. Its potency is comparable to certain pyridine carboxamides but is 100-fold weaker than the more potent 6-(methylamino)nicotinamide, establishing its utility as a moderate-affinity control or fragment starting point .
| Evidence Dimension | Inhibition of human NNMT (IC50) |
|---|---|
| Target Compound Data | 30,000 nM |
| Comparator Or Baseline | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: 30,000 nM; 6-(Methylamino)nicotinamide: 300 nM |
| Quantified Difference | Equipotent to 1-methyl analog (30 µM); 100-fold less potent than 6-(methylamino)nicotinamide |
| Conditions | Inhibition of human NNMT at 30 µM, preincubated 30 min, followed by nicotinamide substrate and SAM addition, measured after 60 min by fluorescence . |
Why This Matters
Defined IC50 enables researchers to select this compound as a moderate-affinity tool for NNMT studies, where a sub-micromolar inhibitor would be unsuitable for certain mechanistic or cellular assays.
